
3,4-Methylenedioxybenzhydrazide
Overview
Description
3,4-Methylenedioxybenzhydrazide (CAS: 22026-39-7), also known as piperonylic acid hydrazide, is a benzohydrazide derivative featuring a 1,3-benzodioxole (methylenedioxy) substituent at the 3,4-positions of the benzene ring. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and organic chemistry, owing to its reactive hydrazide (-CONHNH₂) group and the electron-withdrawing nature of the methylenedioxy moiety. It is commercially available with purities up to 98% and serves as a precursor for Schiff base formation or coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxybenzhydrazide typically involves the reaction of 3,4-methylenedioxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of electrophiles or nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3,4-Methylenedioxybenzhydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxybenzhydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to potential antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-methylenedioxybenzhydrazide with analogous benzohydrazides, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Differences and Molecular Data
Key Observations :
Substituent Effects: The methylenedioxy group in this compound creates a rigid, planar structure due to the fused dioxole ring, enhancing thermal stability compared to non-cyclic substituents like methoxy . Methoxy groups (e.g., in 3,4-dimethoxybenzohydrazide) are flexible and electron-donating, increasing solubility in polar solvents . The dimethylamino group in 4-(dimethylamino)benzohydrazide introduces strong electron-donating effects, promoting intermolecular hydrogen bonding and crystalline lattice formation .
Reactivity: The hydrazide group (-CONHNH₂) in all compounds enables condensation with aldehydes to form hydrazones (Schiff bases). For example, N′-(3,4-dimethoxybenzylidene)-benzohydrazide forms stable metal complexes via its imine nitrogen and carbonyl oxygen . this compound’s electron-deficient aromatic ring may enhance electrophilic substitution reactivity compared to methoxy or amino derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability : The fused dioxole ring in this compound likely increases decomposition temperature compared to methoxy analogs, though specific data are lacking .
- Crystallinity: 4-(Dimethylamino)benzohydrazide exhibits well-defined hydrogen-bonded networks (N-H⋯O and N-H⋯N), contributing to its high melting point and crystalline purity .
Biological Activity
3,4-Methylenedioxybenzhydrazide, a compound with the CAS number 22026-39-7, is a hydrazide derivative of 3,4-methylenedioxybenzoic acid. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article discusses its biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 180.16 g/mol
- Density : 1.406 g/cm³
- Melting Point : 174 °C
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzhydrazides, it was found to inhibit the growth of several bacterial strains effectively. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound showed a reduction in pro-inflammatory cytokines in human cell lines treated with lipopolysaccharides (LPS), indicating its ability to modulate inflammatory responses.
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
- Receptor Interactions : The compound may interact with various receptors involved in pain and inflammation signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in Frontiers in Microbiology highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of the compound.
- Findings : The compound demonstrated a significant reduction in bacterial load in infected animal models without notable toxicity.
- : These results support the potential use of this compound as an alternative treatment for infections caused by resistant bacterial strains.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The study measured cytokine levels and histopathological changes in joint tissues.
- Results : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, along with reduced swelling and pain scores.
- Implications : This suggests that the compound may have therapeutic potential for managing inflammatory conditions such as arthritis.
Properties
IUPAC Name |
1,3-benzodioxole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-10-8(11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXBGBHBUFGWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176494 | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22026-39-7 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22026-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxaindane-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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